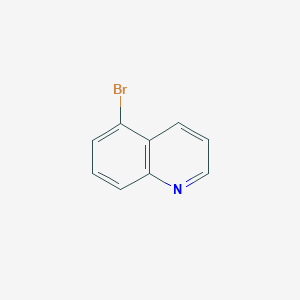

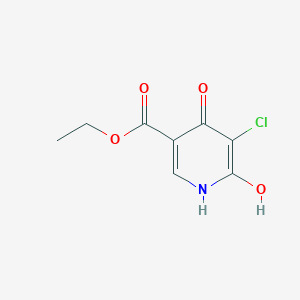

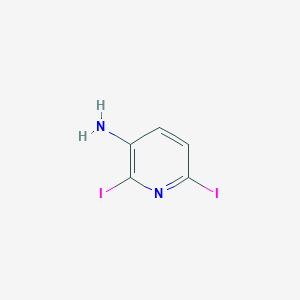

2,6-Diiodopyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Diiodopyridin-3-amine is a chemical compound used in scientific research. It is a type of aromatic heterocyclic compound .

Synthesis Analysis

The synthesis of compounds similar to 2,6-Diiodopyridin-3-amine, such as piperidine derivatives, has been widely studied . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Molecular Structure Analysis

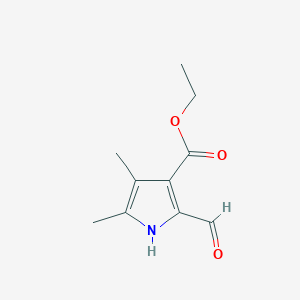

The molecular formula of 2,6-Diiodopyridin-3-amine is C5H4I2N2 . Its average mass is 345.908 Da and its monoisotopic mass is 345.846375 Da .Chemical Reactions Analysis

The main chemical property of amines, including 2,6-Diiodopyridin-3-amine, is their ability to act as weak organic bases . They can react with aldehydes and ketones to form imine derivatives .科学的研究の応用

Synthetic Utility in Organic Chemistry

2,6-Diiodopyridin-3-amine serves as a pivotal building block in organic synthesis, offering diverse functionalization pathways due to its reactive iodine substituents and amine group. It is instrumental in the construction of 2-aminopyridines, compounds with significant biological and chemical importance, through reactions involving primary or secondary amines. This reactivity underpins its role in subsequent C-C cross-coupling reactions, enhancing the synthesis of bioactive natural products and medicinally relevant compounds (Bolliger, Oberholzer, & Frech, 2011).

Palladium-catalyzed Aminocarbonylation

The compound is a key substrate in palladium-catalyzed aminocarbonylation reactions, a method that allows the introduction of carboxamide and ketocarboxamide functionalities. This technique is particularly valuable for synthesizing compounds with potential pharmaceutical applications, offering a controlled route to functionalize pyridine derivatives under modified reaction conditions to achieve yields of synthetic interest (Takács, Varga, Kardos, & Kollár, 2017).

Development of Complex Macrocycles

In the realm of supramolecular chemistry, 2,6-Diiodopyridin-3-amine contributes to the synthesis of large, container-shaped macrocycles capable of multiple anion binding. These macrocycles demonstrate the potential for creating new materials with specific host-guest properties, contributing to the development of novel sensors and separation materials (Gregoliński et al., 2016).

Chemiluminescent Applications

In analytical chemistry, derivatives of 2,6-Diiodopyridin-3-amine have been explored for their chemiluminescent properties. The electron-transfer reaction involving tris(2,2'-bipyridine)ruthenium(III) and aliphatic amines demonstrates the compound's potential in developing sensitive and selective chemiluminescent assays for detecting amines, which can be applied in various biochemical analyses (Noffsinger & Danielson, 1987).

Antihypertensive Derivatives

Research into 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to 2,6-Diiodopyridin-3-amine, has identified compounds with significant antihypertensive activity. These findings underscore the therapeutic potential of pyridine derivatives in treating hypertension, offering insights into the design of new antihypertensive drugs (Bennett et al., 1981).

特性

IUPAC Name |

2,6-diiodopyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSRBFDEPMZNCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400297 |

Source

|

| Record name | 2,6-diiodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diiodopyridin-3-amine | |

CAS RN |

383131-50-8 |

Source

|

| Record name | 2,6-diiodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。